molecular formula C27H44O4 B045664 Calcitetrol CAS No. 56142-94-0

Calcitetrol

Cat. No. B045664
CAS RN: 56142-94-0
M. Wt: 432.6 g/mol
InChI Key: WFZKUWGUJVKMHC-UKBUZQLGSA-N
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Description

Calcitetrol is a synthetic vitamin D analog that has been extensively studied for its potential therapeutic benefits. This compound has been shown to have a wide range of biological activities, including the regulation of calcium and phosphate metabolism, immunomodulation, and anti-inflammatory effects. In

Scientific Research Applications

  • Calcite's surface properties are significant in biomineralization and biomolecule adsorption, as evidenced by the (2 x 1) reconstruction of the calcite (1014) cleavage plane (Schütte et al., 2010).

  • The anisotropic physical properties of calcite are useful for calibrating theoretical simulation methods, with hybrid functionals outperforming PBE in performance (Ulian et al., 2021).

  • Under high pressure and temperature, calcite transforms into an orthopyroxene-type structure, suggesting potential for carbon dioxide storage at the lower mantle's base (Ono et al., 2007).

  • Microbially induced calcite precipitation (MICP) improves soil engineering properties and has diverse engineering applications (Osinubi et al., 2020).

  • Surface broken bonds in calcite are useful for studying mineral and material surface properties (Gao et al., 2017).

  • Calcite barriers can immobilize phosphorus in eutrophic lake sediments, optimizing specific surface area, grain size, and surface roughness (Berg et al., 2004).

  • Calcite is widely used in modern optical instruments, particularly in polarization optics, due to its anisotropic properties and stability (Kalinin & Saleev, 2018).

  • Understanding calcite's surface chemistry is crucial for environmental remediation research (Baer & Moulder, 1993).

Mechanism of Action

Target of Action

Calcitetrol, also known as 1α, 24, 25-Trihydroxy VD3, is the hormonally active form of vitamin D with three hydroxyl groups . It primarily targets the Vitamin D Receptor (VDR) in various tissues such as the kidneys, parathyroid glands, intestines, and bones . The VDR is a nuclear receptor that, when activated by this compound, modulates the expression of hundreds of human genes .

Mode of Action

This compound binds to the VDR and activates it . This interaction triggers genomic and non-genomic responses . Genomic responses involve the modulation of gene expression, while non-genomic responses occur rapidly and are unaffected by inhibitors of transcription and protein synthesis . For instance, this compound increases blood calcium levels ([Ca2+]) by promoting absorption of dietary calcium from the gastrointestinal tract, increasing renal tubular reabsorption of calcium, and stimulating the release of calcium from bone .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in plasma calcium regulation in concert with parathyroid hormone (PTH) by enhancing absorption of dietary calcium and phosphate from the gastrointestinal tract, promoting renal tubular reabsorption of calcium in the kidneys, and stimulating the release of calcium stores from the skeletal system . This compound also influences the expression of genes encoding potassium channels .

Pharmacokinetics

Following administration of this compound, peak plasma concentrations are reached within 3 to 6 hours . In a pharmacokinetic study, the oral bioavailability was found to be approximately 70% . The relationship between this compound dose and peak serum this compound (Cmax) and systemic exposure (AUC) is linear . The mean serum this compound Cmax at the maximum tolerated dose was 6.68 ± 1.42 ng/mL .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It regulates the cell cycle, induces apoptosis, promotes cell differentiation, and acts as an anti-inflammatory factor within the tumor microenvironment . This compound also directly affects the activity of the mitochondrial large-conductance Ca2+ -regulated potassium channel (mitoBK Ca) from the human astrocytoma (U-87 MG) cell line .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of this compound in the body is dependent on exposure to UV light . Moreover, this compound can modulate mitochondrial function through regulation of the potassium channels present in the inner mitochondrial membrane . This suggests that the cellular environment and factors such as calcium levels can influence the action of this compound .

Safety and Hazards

For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of Calcitetrol .

Biochemical Analysis

Biochemical Properties

Calcitetrol is produced from the bioconversion of vitamin D3. This process involves the activation of vitamin D3 in the liver to produce 25-hydroxyvitamin D3 (calcidiol), and further metabolism in the kidney to produce this compound . The enzymes involved in these conversions are crucial for the bioavailability and function of this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used as an indicator for several disease states such as chronic renal failure and hypoparathyroidism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression in response to the presence of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Factors such as the product’s stability, degradation, and long-term effects on cellular function are observed in in vitro or in vivo studies . For instance, the bioconversion of vitamin D3 into this compound showed a 2.5-fold increase in a laboratory fermenter compared to the shake flask level .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects may depend on the model used, it is generally observed that higher doses of this compound can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, it is involved in the metabolism of vitamin D3, where it is converted from calcidiol .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters or binding proteins, which can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, after binding to the VDR, the this compound-VDR complex is translocated to the nucleus, where it can regulate gene expression .

properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-25,28-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZKUWGUJVKMHC-UKBUZQLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801305253
Record name 1α,24R,25-Trihydroxyvitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 24-Hydroxycalcitriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

56142-94-0
Record name 1α,24R,25-Trihydroxyvitamin D3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56142-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (24R)-24-Hydroxycalcitriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056142940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1α,24R,25-Trihydroxyvitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56142-94-0
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 24-Hydroxycalcitriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does calcitriol influence the immune response in placental cells?

A1: Research suggests that calcitriol can modulate the innate immune response in placental cells. Specifically, calcitriol has been shown to regulate the expression of CD14 and CD180/RP105 in placental trophoblasts []. These proteins play a role in modulating Toll-like receptor 4 (TLR4) signaling pathways, which are crucial for recognizing and responding to bacterial components like lipopolysaccharide (LPS) []. Studies have shown that knocking down CD14 in placental cells can reduce the secretion of inflammatory cytokines like IL-6 and IL-8 in response to LPS []. This suggests that calcitriol, by regulating CD14 and CD180 expression, might play a role in fine-tuning the placental immune response to bacterial challenges.

Q2: What is the mechanism by which calcitriol regulates gene expression in target cells?

A2: Calcitriol exerts its effects by binding to the vitamin D receptor (VDR), which acts as a transcription factor []. Upon binding calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called vitamin D response elements (VDREs) located in the regulatory regions of target genes []. This binding can either enhance or repress gene transcription, ultimately influencing a wide range of cellular processes including calcium homeostasis, cell growth, and immune regulation []. For instance, calcitriol has been shown to induce the expression of the calcidiol 24-hydroxylase gene, which encodes an enzyme involved in the degradation of both calcidiol (25-hydroxyvitamin D3) and calcitriol itself []. This negative feedback loop highlights the tight regulation of vitamin D metabolism.

Q3: Can you explain the enzymatic reactions catalyzed by calcidiol 24-hydroxylase and their significance?

A3: Calcidiol 24-hydroxylase, encoded by the CYP24A1 gene, is a key enzyme involved in the catabolism of vitamin D metabolites []. It catalyzes the 24-hydroxylation of both calcidiol and calcitriol, leading to the formation of less active metabolites like 24,25-dihydroxyvitamin D3 (hydroxycalcidiol) and calcitriol, respectively []. Interestingly, research has shown that this enzyme can further oxidize hydroxycalcidiol to produce oxocalcidiol and oxohydroxycalcidiol []. Similarly, it can convert calcitriol to oxocalcitriol and oxohydroxycalcitriol []. These findings suggest that calcidiol 24-hydroxylase plays a critical role in controlling the levels of active vitamin D metabolites, thereby regulating their biological effects.

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